molecular formula C22H20BrN3O2 B5099098 2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one

2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one

Cat. No.: B5099098
M. Wt: 438.3 g/mol
InChI Key: JJDPQUKIGIAZRZ-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one involves its interaction with specific molecular targets in the cell. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity compared to its analogs .

Properties

IUPAC Name

2-[(5-bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O2/c1-3-11-26-19-10-9-14(23)12-16(19)17(22(26)28)13-20-24-18-8-6-5-7-15(18)21(27)25(20)4-2/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDPQUKIGIAZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3CC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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